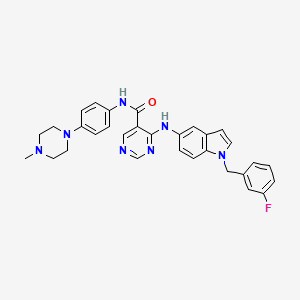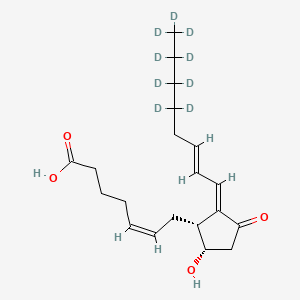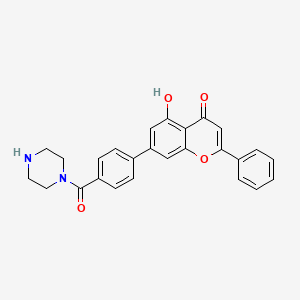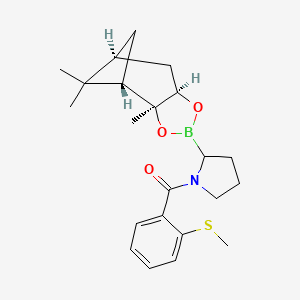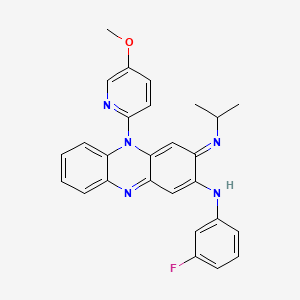
17-O-Methyl Boldenone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-O-Methyl Boldenone-d3 is a synthetic anabolic steroid that is a deuterium-labeled analogue of 17-O-Methyl Boldenone. It is primarily used in scientific research for its stable isotope labeling, which allows for precise tracking and analysis in various studies. The compound has a molecular formula of C20H25D3O2 and a molecular weight of 303.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Methyl Boldenone-d3 typically involves the deuterium labeling of 17-O-Methyl Boldenone. This process can be achieved through various chemical reactions that incorporate deuterium atoms into the molecular structure. One common method involves the use of deuterated reagents in the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound often relies on advanced chemical synthesis techniques. These methods ensure high purity and yield of the final product. The process may involve multiple steps, including the preparation of intermediates, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 17-O-Methyl Boldenone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
17-O-Methyl Boldenone-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of steroids.
Biology: Employed in metabolic studies to trace the pathways and transformations of steroids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the development of veterinary drugs and growth-promoting agents for livestock
Mechanism of Action
The mechanism of action of 17-O-Methyl Boldenone-d3 involves its interaction with androgen receptors. As an anabolic steroid, it binds to these receptors, leading to the regulation of gene transcription. This interaction promotes protein synthesis, nitrogen retention, and erythropoietin release, which are essential for muscle growth and recovery .
Comparison with Similar Compounds
Boldenone: A naturally occurring anabolic steroid with similar anabolic properties.
Testosterone: The primary male sex hormone with both anabolic and androgenic effects.
Methandrostenolone: A synthetic anabolic steroid known for its muscle-building properties.
Uniqueness: 17-O-Methyl Boldenone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This feature distinguishes it from other similar compounds and makes it valuable in various scientific applications.
Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-19-10-8-14(21)12-13(19)4-5-15-16-6-7-18(22-3)20(16,2)11-9-17(15)19/h8,10,12,15-18H,4-7,9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-/m0/s1/i3D3 |
InChI Key |
JOWOQGZMRGPIKL-UKIZDOCWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


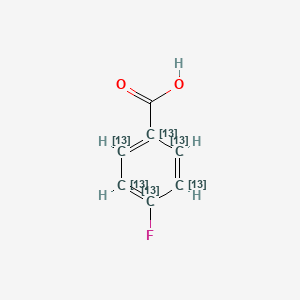
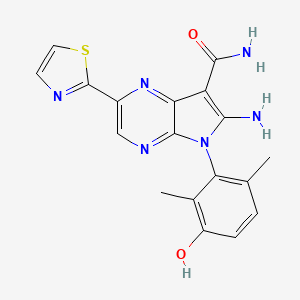
![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)
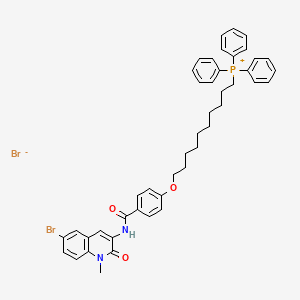
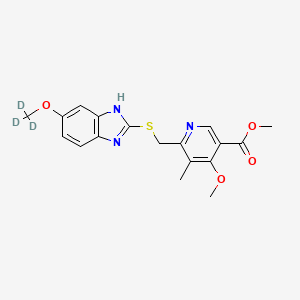

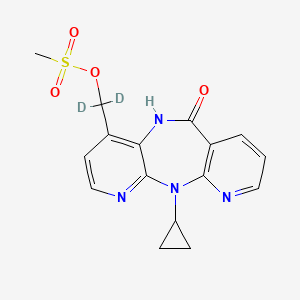
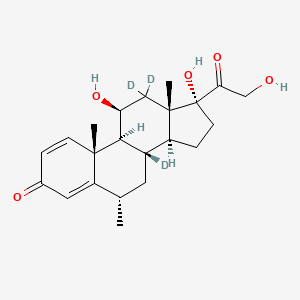
![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B15143610.png)
